Product packaging for Formylhomoserine(Cat. No.:)

Formylhomoserine

Cat. No.: B13176380
M. Wt: 147.13 g/mol
InChI Key: JKSPOYJSEWDDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formylhomoserine is a chemical derivative of homoserine, a non-proteinogenic amino acid that serves as a central intermediate in the biosynthesis of essential amino acids like methionine, threonine, and isoleucine in microorganisms and plants . While its specific applications are an area of research, homologs and related compounds, such as N-acyl-homoserine lactones (AHLs), are extensively studied in bacterial quorum sensing, a cell-cell communication process that regulates virulence, biofilm formation, and other population-dependent behaviors in Gram-negative bacteria . As a homoserine analog, this compound is of significant research value for use in enzymatic studies, metabolic pathway analysis, and the synthesis of more complex biochemical compounds . Researchers may employ this compound as a precursor or standard in explorations aimed at disrupting quorum-sensing pathways or understanding the regulation of the aspartate family of amino acids. This product is strictly labeled For Research Use Only (RUO) and is intended for laboratory research purposes by trained professionals. It is not intended for diagnostic, therapeutic, or any other human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO4 B13176380 Formylhomoserine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

2-formamido-4-hydroxybutanoic acid

InChI

InChI=1S/C5H9NO4/c7-2-1-4(5(9)10)6-3-8/h3-4,7H,1-2H2,(H,6,8)(H,9,10)

InChI Key

JKSPOYJSEWDDSQ-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(C(=O)O)NC=O

Origin of Product

United States

Metabolic Pathways and Biosynthesis of Formylhomoserine

Precursors and Intermediate Metabolites in Formylhomoserine Biosynthesis

The formation of this compound requires two primary precursors: the amino acid L-homoserine and the one-carbon donor N10-Formyltetrahydrofolate (N10-fTHF) .

L-homoserine is a key intermediate in the aspartate metabolic pathway, which is responsible for the synthesis of several essential amino acids, including methionine, threonine, and isoleucine. The synthesis of homoserine begins with the amino acid aspartate, which undergoes a series of enzymatic conversions. Aspartate is first phosphorylated to form aspartyl-β-phosphate, which is then reduced to aspartate-β-semialdehyde. This semialdehyde serves as a crucial branch point. For the synthesis of homoserine, aspartate-β-semialdehyde is further reduced by the enzyme homoserine dehydrogenase to yield L-homoserine.

N10-Formyltetrahydrofolate (N10-fTHF) is a derivative of tetrahydrofolate and a central carrier of one-carbon units in their most oxidized state (formyl group). wikipedia.org It is generated through several routes. One major pathway involves the enzyme N10-formyltetrahydrofolate synthetase (FTHFS), which catalyzes the ATP-dependent ligation of formate (B1220265) to tetrahydrofolate (THF). ebi.ac.uknih.govnih.gov Alternatively, N10-fTHF can be produced from 5,10-methenyltetrahydrofolate. wikipedia.org As a primary formyl group donor, N10-fTHF is utilized in a variety of anabolic reactions catalyzed by formyltransferases. wikipedia.org

Interconnections of this compound with One-Carbon Metabolism Pathways

The synthesis of this compound is intrinsically linked to one-carbon metabolism, a network of pathways essential for the biosynthesis of nucleotides and certain amino acids. This connection is primarily established through the shared use of precursors.

N10-formyltetrahydrofolate is the direct donor of the formyl group in the biosynthesis of this compound. This reaction is catalyzed by a class of enzymes known as formyltransferases. These enzymes facilitate the transfer of the formyl group from N10-fTHF to the amino group of a substrate. nih.gov In the case of this compound, the amino group of L-homoserine acts as the nucleophile, attacking the formyl carbon of N10-fTHF to form N-formylhomoserine and releasing THF.

The biosynthetic pathway of this compound intersects with two major metabolic routes: purine (B94841) nucleotide and methionine biosynthesis.

Connection to Methionine Biosynthesis: The link is direct and occurs at the precursor level. L-homoserine is the metabolic precursor to methionine. The first committed step in methionine synthesis in many organisms is the acylation of the homoserine side-chain hydroxyl group, catalyzed by homoserine transsuccinylase or homoserine O-acetyltransferase. The existence of a pathway to formylate the amino group of homoserine represents an alternative metabolic fate for this key intermediate, potentially competing with or regulating the flux of homoserine into the methionine pathway.

Connection to Purine Biosynthesis: The de novo synthesis of purine nucleotides requires two formylation steps, both of which utilize N10-fTHF as the formyl donor to introduce carbons 2 and 8 into the purine ring. wikipedia.org The synthesis of this compound draws from the same pool of N10-fTHF. Therefore, the production of this compound is metabolically linked to purine synthesis, as both pathways depend on the same essential one-carbon donor. Conditions that alter the availability of N10-fTHF would consequently impact both purine synthesis and this compound production.

Enzymatic Synthesis of this compound and its Derivatives

The synthesis of this compound is an enzyme-catalyzed reaction. While a unique enzyme named "this compound synthetase" has not been extensively characterized, research on related pathways has identified the specific class of enzymes and reaction types involved.

The enzymatic N-formylation of an amino acid like homoserine is carried out by N-formyltransferases . These enzymes utilize N10-fTHF to deliver the formyl group. nih.gov

Recent research has shed light on enzymes that perform this specific type of reaction on amino acid substrates. For instance, in the biosynthesis of the natural product 4-formylaminooxyvinylglycine (FVG) by Pseudomonas fluorescens, the precursor has been identified as homoserine. acs.orgnih.govusda.gov The gene cluster responsible for its synthesis contains a gene, gvgI, which encodes a formyltransferase required for the formylation step. acs.orgnsf.gov Sequence analysis reveals that GvgI is part of a distinct class of formyltransferases that catalyze the N-formylation of amino acid substrates. nih.govusda.govnsf.gov

Another relevant example is the formylation domain of the nonribosomal peptide synthetase LgrA, which is involved in linear gramicidin (B1672133) biosynthesis. This domain has been shown to catalyze the transfer of a formyl group from formyltetrahydrofolate to the first amino acid, valine, demonstrating a clear enzymatic precedent for the N-formylation of a free amino acid integrated into a larger biosynthetic assembly line. nih.gov These findings strongly suggest that the synthesis of this compound is catalyzed by a dedicated N-formyltransferase that recognizes L-homoserine as its substrate.

Enzymatic reactions are characterized by a high degree of stereospecificity. The biosynthesis of this compound is expected to adhere to this principle.

The precursor amino acid, L-homoserine, is itself a chiral molecule produced via stereospecific enzymatic reactions within the aspartate pathway. Consequently, the substrate for the formylation reaction is the L-isomer. Enzymatic N-formylation reactions, such as those studied in chemical synthesis designed to mimic biological processes, have been shown to proceed without causing epimerization at the α-carbon of the amino acid. organic-chemistry.org This indicates that the stereogenic center is preserved during the reaction. Therefore, it is concluded that the enzymatic synthesis of this compound starts with L-homoserine and produces N-formyl-L-homoserine , retaining the original stereochemistry of the precursor amino acid.

Data Tables

Table 1: Key Precursors and Enzymes in this compound Biosynthesis

Component Type Role in Pathway
L-Aspartate Precursor The initial building block for the L-homoserine backbone.
L-Homoserine Precursor The direct amino acid substrate that undergoes formylation.
N10-Formyltetrahydrofolate Coenzyme/Precursor Donates the formyl group to the amino group of L-homoserine. wikipedia.org
Formate Precursor Incorporated into tetrahydrofolate to generate N10-fTHF. ebi.ac.uknih.gov
ATP Coenzyme Provides the energy for the synthesis of N10-fTHF from formate and THF. nih.gov
Homoserine Dehydrogenase Enzyme Catalyzes the final reduction step to produce L-homoserine from aspartate-β-semialdehyde.
N-Formyltransferase Enzyme Class Catalyzes the transfer of the formyl group from N10-fTHF to L-homoserine. nih.gov

Molecular and Cellular Roles of Formylhomoserine

in Protein Synthesis and Post-Translational Modifications

The initiation of protein synthesis in bacteria, mitochondria, and chloroplasts relies on a specific formylated amino acid, N-formylmethionine, rather than formylhomoserine. This section will explore the significance of this molecule and the process of formylation.

Significance of N-Formylmethionine and this compound in Translational Initiation Mechanisms

In prokaryotes, the synthesis of proteins begins with the formation of an initiation complex. cuny.edu This process is fundamentally distinct from that in the cytosol of eukaryotes. wikidoc.orgwikipedia.org The key molecule that starts the polypeptide chain is N-formylmethionine (fMet). wikidoc.orgnih.gov The process begins when the amino acid methionine is attached to a specialized transfer RNA, tRNAfMet. wikipedia.orgthestatesman.com An enzyme called transformylase then adds a formyl group to the amino group of the methionine. wikidoc.orgwikipedia.org This formylation is crucial because it blocks the amino group, preventing it from forming a peptide bond, which ensures that fMet can only be positioned at the N-terminus of a polypeptide chain. nih.govthestatesman.com

The fMet-laden tRNA (fMet-tRNAfMet) is brought to the 30S ribosomal subunit, where its anticodon recognizes the AUG start codon on the messenger RNA (mRNA). wikidoc.orgthestatesman.com The binding of the initiator tRNA to the P site of the ribosome is a critical step that distinguishes the start codon from internal AUG codons, which are recognized by a different tRNA carrying a regular methionine (Met-tRNAMet). thestatesman.com The formation of this initiation complex, which also involves initiation factors, sets the stage for the large ribosomal subunit to join and for the elongation phase of protein synthesis to begin. cuny.edu While N-formylmethionine is the universal initiator in bacterial protein synthesis, there is no evidence to suggest that this compound performs a similar function.

Component Role in Prokaryotic Translational Initiation
mRNA Carries the genetic code, including the AUG start codon. cuny.edu
30S Ribosomal Subunit The small ribosomal subunit that binds to the mRNA. cuny.edu
N-formylmethionine (fMet) The initiating amino acid in bacteria, chloroplasts, and mitochondria. wikidoc.orgnih.gov
tRNAfMet The specialized transfer RNA that carries fMet to the ribosome. wikidoc.orgthestatesman.com
Initiation Factors (IFs) Proteins that facilitate the assembly of the initiation complex. cuny.eduthestatesman.com
AUG Start Codon The specific mRNA sequence that signals the start of translation. wikidoc.org

Investigating Formylation Events in Peptides and Proteins Related to this compound

Formylation is a critical modification event in bacterial protein synthesis. The addition of the formyl group to methionine occurs after methionine is loaded onto its specific initiator tRNA (tRNAfMet) but before the initiation of translation. wikipedia.org This pre-translational formylation is catalyzed by the enzyme methionyl-tRNA formyltransferase. microbialcell.com

Following the initiation of protein synthesis, the formyl group is often removed from the nascent polypeptide chain. libretexts.org This co-translational modification is carried out by a peptide deformylase. In many cases, the entire N-terminal methionine is also subsequently excised by a methionine aminopeptidase. libretexts.org

Interestingly, the presence of N-formylated proteins and peptides in eukaryotes is a signal of bacterial presence or tissue damage, as mitochondria also produce fMet-containing proteins. wikipedia.org The immune system recognizes these N-formylated peptides as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). wikipedia.orgmicrobialcell.com For instance, peptides starting with N-formylmethionine can act as potent chemoattractants for immune cells like neutrophils and macrophages, triggering inflammatory responses and phagocytosis. wikipedia.orgmicrobialcell.com The prototypical example is N-formylmethionine-leucyl-phenylalanine (FMLP), which binds to specific formyl peptide receptors (FPR) on leukocytes. wikipedia.org

This compound and Intercellular Signaling Mechanisms

Bacterial communication, or quorum sensing, relies on the production and detection of small signaling molecules. In many Gram-negative bacteria, these molecules belong to the family of N-acyl-homoserine lactones (AHLs), not this compound lactone. wikipedia.orgfrontiersin.org This section details the role of AHLs in bacterial communication and gene regulation.

Role of N-Acyl-Homoserine Lactone (AHL) in Quorum Sensing and Bacterial Communication

Quorum sensing is a mechanism that allows bacteria to monitor their population density and coordinate group behaviors. wikipedia.orgnih.gov This process involves the synthesis, release, and detection of signaling molecules called autoinducers. frontiersin.org In a large number of Gram-negative bacteria, the primary autoinducers are N-acyl-homoserine lactones (AHLs). frontiersin.orgnih.gov

An AHL molecule consists of a conserved homoserine lactone ring attached to an acyl side chain, which can vary in length and substitution. frontiersin.org This variation in the acyl chain provides specificity to the signaling system. nih.gov The first AHL to be identified was N-(3-oxohexanoyl)-homoserine lactone in the bioluminescent bacterium Aliivibrio fischeri. wikipedia.org

Bacteria use AHL-mediated quorum sensing to regulate a wide array of processes that are most effective when undertaken by a large community. nih.gov These processes include:

Biofilm formation: The development of structured communities of bacterial cells. wikipedia.orgasm.org

Virulence factor production: The expression of toxins and other molecules that contribute to pathogenicity in hosts. nih.govnih.gov

Bioluminescence: The production of light. wikipedia.org

Production of exopolysaccharides (EPS). wikipedia.org

Motility. nih.gov

Process Regulated by AHLs Example Bacteria
BioluminescenceAliivibrio fischeri wikipedia.org
Virulence & Biofilm FormationPseudomonas aeruginosa nih.gov
Virulence & Phenotype RegulationBurkholderia species asm.org
Nitrogen Cycle FunctionsNitrosomonas europaea, Nitrobacter species wikipedia.org

N-Acyl-Homoserine Lactone-Dependent Regulation of Gene Expression

The regulation of gene expression by AHLs typically follows a canonical model, often referred to as the LuxI/LuxR system. asm.org This system consists of two key protein components:

A LuxI-family synthase: This enzyme synthesizes a specific AHL molecule. nih.govasm.org It uses S-adenosylmethionine and a specific acyl-acyl carrier protein (acyl-ACP) as substrates. nih.gov

A LuxR-family receptor/transcriptional regulator: This protein acts as the AHL receptor. frontiersin.orgasm.org

At low population densities, AHLs are produced at a basal level and diffuse out of the cells. wikipedia.org As the bacterial population grows, the extracellular concentration of the AHL increases. nih.gov Once the concentration reaches a critical threshold, the AHLs diffuse back into the cells and bind to their cognate LuxR-type receptors. frontiersin.org This binding event typically induces a conformational change in the LuxR protein, activating it. The activated LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes. khanacademy.orgbioninja.com.au This binding event modulates the transcription of these genes, either activating or repressing them, leading to a coordinated change in the population's behavior. asm.orgbioninja.com.au This creates a positive feedback loop, as the expression of the LuxI synthase itself is often upregulated, leading to a rapid increase in signal production. frontiersin.org

Computational Modeling and Structural Insights into N-Acyl-Homoserine Lactone-Enzyme and Receptor Interactions

Understanding the precise interactions between AHLs and their protein partners is crucial for fields like synthetic biology and the development of anti-virulence therapies. Computational modeling and structural biology provide powerful tools for this purpose. nih.govscielo.org.mx

Computational Modeling: Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze how AHLs bind to their receptors (e.g., LuxR proteins) or degrading enzymes (e.g., AHL lactonases). mdpi.comfrontiersin.org

Molecular Docking predicts the preferred orientation and binding affinity of a ligand (the AHL) within the binding site of a protein. scielo.org.mxmdpi.com This helps in identifying key amino acid residues involved in the interaction.

Molecular Dynamics (MD) Simulations provide insights into the dynamic nature of the protein-ligand complex over time, revealing conformational changes and the stability of the interaction. nih.gov

These computational approaches are instrumental in designing synthetic AHL molecules with altered activities or in screening for inhibitors that could block quorum sensing, a strategy known as quorum quenching. frontiersin.org

Structural Insights: X-ray crystallography and other structural biology techniques have been used to determine the three-dimensional structures of AHL receptors and enzymes. plos.orgnih.gov These studies have revealed that LuxR-type proteins often have a distinct N-terminal ligand-binding domain and a C-terminal DNA-binding domain. Structural analyses of AHLs bound to these receptors show how the homoserine lactone ring and the specific acyl chain fit into a hydrophobic binding pocket, providing the basis for signal specificity. plos.orgfrontiersin.org Similarly, structures of AHL-degrading enzymes have elucidated the catalytic mechanisms they use to inactivate the signaling molecules. scirp.org

Physiological Functions of this compound Metabolism

This compound is a metabolic byproduct with significant implications for cellular processes, particularly in the context of mitochondrial protein synthesis and one-carbon metabolism. Its physiological relevance stems from its origin as a derivative of N-formylmethionine, the initiating amino acid in mitochondrial protein translation.

The primary pathway leading to the formation of this compound is intrinsically linked to the lifecycle of mitochondrial proteins. In mitochondria, protein synthesis is initiated with N-formylmethionine (fMet). nih.gov This formylated amino acid is delivered to the ribosome by a specific initiator tRNA. Following the synthesis of a polypeptide chain, the N-terminal fMet is often cleaved off as part of the protein maturation process.

One of the key reactions in the degradation of N-formylmethionine involves its cleavage, which can yield N-formylhomoserine. This process highlights a direct link between the turnover of mitochondrial proteins and the generation of this compound. The continuous synthesis and degradation of these proteins ensure a constant, albeit likely low-level, production of this compound within the mitochondria.

The formyl group of N-formylmethionine, and by extension this compound, originates from the one-carbon metabolic network. Specifically, 10-formyl-tetrahydrofolate (10-CHO-THF) serves as the donor of the formyl group to methionyl-tRNA, converting it to N-formylmethionyl-tRNA. nih.gov This enzymatic step, catalyzed by methionyl-tRNA formyltransferase, is a critical control point in mitochondrial protein synthesis. nih.gov Consequently, the metabolism of this compound is physiologically tied to the availability of one-carbon units, which are essential for the biosynthesis of purines and other vital molecules.

While this compound itself is not known to have a direct, independent physiological function, its formation is an integral part of a larger regulatory network. The presence of this compound can be seen as an indicator of the rate of mitochondrial protein synthesis and turnover. Dysregulation of one-carbon metabolism or mitochondrial protein synthesis could, therefore, be reflected in altered levels of this compound.

Genetic and Genomic Regulation of Formylhomoserine Pathways

Identification of Genetic Loci Encoding Enzymes in Formylhomoserine Metabolism

A genetic locus refers to the specific, fixed position on a chromosome where a particular gene or genetic marker is located. wikipedia.orggenome.gov The identification of genetic loci responsible for the enzymes in this compound metabolism is the foundational step in understanding its regulation. While specific loci for this compound are not as extensively documented as those for more common metabolites, the principles of their organization can be inferred from related biosynthetic pathways, such as those for N-acyl-homoserine lactones (AHLs) involved in bacterial quorum sensing.

Enzymes central to these pathways are typically encoded in gene clusters. These clusters often include genes for the synthase enzyme, which constructs the core molecule, and modifying enzymes, such as N-formyltransferases, which attach the formyl group. nih.gov N-formyltransferases are a key class of enzymes that catalyze the transfer of a formyl group, often from N¹⁰-formyltetrahydrofolate, to a primary amine acceptor. nih.gov The genes for these metabolic pathways can be located on either the primary chromosome or on plasmids, which can facilitate their transfer between different bacterial species.

Genome mapping and association studies are methods used to pinpoint these loci. wikipedia.org For instance, in multifactorial mouse models, linkage map approaches have successfully identified loci contributing to complex traits by associating them with specific chromosomal regions. nih.gov A similar approach could be applied to identify the genetic determinants of this compound production in organisms that synthesize it.

Table 1: Representative Genetic Loci for Related Metabolic Pathways This table provides examples from related, well-studied pathways to illustrate how this compound pathway genes might be organized.

Gene Locus (Example)Organism (Example)Function of Encoded EnzymeGenomic Location
luxIVibrio fischeriAcyl-Homoserine Lactone (AHL) SynthaseChromosome / Plasmid
lasIPseudomonas aeruginosaAHL SynthaseChromosome
ArnAEscherichia coliBifunctional enzyme with N-formyltransferase activityChromosome
mqnABCDVarious BacteriaEnzymes in the futalosine (B117586) pathway for menaquinone biosynthesisGene Cluster on Chromosome

Transcriptional and Post-Transcriptional Regulatory Mechanisms of this compound Biosynthesis and Catabolism

The expression of genes involved in this compound metabolism is meticulously regulated at both the transcriptional and post-transcriptional levels to ensure the compound is produced only when needed.

Transcriptional Regulation: This is the primary level of control, dictating whether a gene is converted from DNA to RNA. wikipedia.org It involves transcription factors—proteins that bind to specific DNA sequences (promoters or enhancers) to either activate or repress gene expression. nih.govmdpi.com In many metabolic pathways, the expression of biosynthetic genes is controlled by a dynamic network of activators and repressors that respond to both internal and external signals. nih.gov For example, in the biosynthesis of secondary metabolites in plants, MYB transcription factors play a crucial role. mdpi.com Similarly, the regulation of this compound biosynthesis likely involves specific transcription factors that respond to cellular cues, such as population density (in the case of quorum sensing) or nutrient availability. frontiersin.org The activity of these transcription factors can be position-dependent, meaning their effect as an activator or repressor can change based on their binding location relative to the transcription start site. nih.gov

Post-Transcriptional Regulation: After a gene is transcribed into messenger RNA (mRNA), its journey to becoming a protein can still be controlled. slideshare.net These post-transcriptional mechanisms are critical for fine-tuning gene expression. nih.govlibretexts.org Key processes include:

Alternative Splicing: In eukaryotes, introns are removed from pre-mRNA, and exons are joined together. This process can be varied to produce different protein variants from a single gene. libretexts.orgopenstax.org

mRNA Stability: The lifespan of an mRNA molecule in the cytoplasm determines how much protein can be synthesized from it. Regulatory molecules, including proteins and microRNAs, can bind to mRNA, often at specific sequences like adenyl-uridyl-rich elements (AREs), to promote its degradation or protect it. libretexts.orgnih.gov

These regulatory layers ensure that the cell can mount a rapid and precise response to changing conditions, controlling the levels of this compound for its specific biological functions. wikipedia.org

Evolutionary Trajectories and Conservation of this compound Pathways across Biological Domains

The study of how metabolic pathways evolve provides insight into their fundamental importance. The emergence of new metabolic capabilities was a critical step in the evolution of life, allowing organisms to become less dependent on external sources of essential compounds. nih.gov

Metabolic pathways evolve through various mechanisms, including gene duplication, which provides raw genetic material for divergence and the development of new functions, and horizontal gene transfer. nih.govnih.gov The "patchwork hypothesis" suggests that pathways are often assembled by recruiting primitive enzymes that had broad substrate specificities. nih.gov

Analysis of metabolic enzymes across the three domains of life (Archaea, Bacteria, and Eukarya) shows that while many core metabolic enzymes are highly conserved, pathways for secondary metabolites often exhibit more taxon-specific distributions. nih.gov The conservation of a pathway like that for this compound would likely depend on its function. If it is part of a core process, its enzymes would be highly conserved. plos.org If it is a specialized pathway, such as one for signaling in a specific environment, it may be found only in a narrow range of organisms. For example, the futalosine pathway for menaquinone biosynthesis is found in a broader taxonomic range than the classical pathway and is thought to be the more ancient of the two. nih.gov

The conservation of regulatory mechanisms is also a key aspect of evolution. Studies comparing Escherichia coli and Homo sapiens have shown that while the number and complexity of some regulatory systems (like phosphorylation) have increased, the logic of regulation by small-molecule interactions is often conserved across vast evolutionary distances. nih.gov This suggests that the fundamental principles governing the regulation of this compound pathways may be shared with other, more ancient metabolic routes.

Genetic Perturbation and Engineering Strategies for Probing this compound Function

Genetic engineering provides powerful tools to manipulate an organism's DNA, allowing researchers to probe the function of specific genes and pathways. britannica.com These strategies are essential for understanding the precise role of this compound.

Genetic Perturbation: This involves disrupting or altering a gene to observe the resulting effect on the organism's phenotype. wikipedia.org It is a cornerstone of reverse genetics, where a gene of known sequence is altered to discover its function. wikipedia.org Common techniques include:

Gene Knockouts: The targeted inactivation of a gene. This can be achieved through homologous recombination or, more recently, with CRISPR/Cas9 technology, which creates a double-strand break in the DNA that, when repaired imperfectly, disables the gene. nih.gov Knocking out a putative this compound synthase gene would be a direct way to test its role in the compound's biosynthesis.

CRISPR-based technologies: Beyond simple knockouts, CRISPR systems can be adapted to activate (CRISPRa) or inhibit (CRISPRi) gene expression without permanently altering the DNA sequence. This allows for the tunable control of pathway activity. broadinstitute.org

RNA interference (RNAi): In eukaryotes, small interfering RNAs (siRNAs) can be introduced to trigger the degradation of a specific mRNA, effectively silencing the corresponding gene.

Genetic Engineering for Functional Analysis:

Reporter Genes: The promoter of a gene from the this compound pathway can be fused to a reporter gene (e.g., one encoding Green Fluorescent Protein, GFP). The expression of the reporter then provides a visual readout of when and where the pathway gene is activated.

Heterologous Expression: The entire gene cluster for this compound biosynthesis can be transferred into a host organism that does not normally produce it. Successful production of the compound in the new host confirms the identity of the biosynthetic genes and creates a simplified system for studying the pathway. technologynetworks.com

Directed Evolution: This technique can be used to modify the enzymes within the pathway to alter their activity or specificity, which can help elucidate structure-function relationships. illinois.edu

By applying these strategies, researchers can systematically dismantle and analyze the genetic underpinnings of this compound metabolism, revealing its functional role in cellular and organismal biology. nih.gov

Table 2: Summary of Genetic Strategies for Functional Analysis

StrategyDescriptionApplication to this compound Research
Gene KnockoutComplete inactivation of a target gene. nih.govDetermine if a specific gene is essential for this compound biosynthesis or catabolism.
CRISPRi/aRepression (i) or activation (a) of gene transcription using a modified Cas9 system. broadinstitute.orgModulate the expression levels of pathway genes to study dose-dependent effects of this compound.
Reporter Gene FusionFusing a pathway's promoter to a gene with an easily detectable output (e.g., GFP).Visualize the spatial and temporal regulation of the this compound pathway in response to stimuli.
Heterologous ExpressionExpressing a gene or gene cluster in a foreign host organism. technologynetworks.comConfirm the function of the biosynthetic gene cluster and produce this compound for further study.
Perturb-seqCombines multiplexed CRISPR perturbations with single-cell RNA sequencing. wikipedia.orgAssess the global transcriptomic consequences of disrupting the this compound pathway in many individual cells at once.

Methodological Innovations for Formylhomoserine Research

Advanced Chromatographic and Mass Spectrometric Techniques for Formylhomoserine Detection and Quantification

The accurate detection and quantification of this compound in complex biological samples have been significantly enhanced by the coupling of high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS). measurlabs.comnih.govmdpi.com This powerful combination allows for the effective separation of this compound from other metabolites, followed by its highly sensitive and specific detection. measurlabs.comnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone for analyzing non-volatile and thermally labile molecules like this compound. measurlabs.com The initial separation by HPLC, often using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns, isolates the compound from the intricate matrix of biological samples. nih.gov HILIC is particularly effective for retaining and separating highly polar compounds that are not well-retained by traditional reversed-phase columns. nih.gov Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed "soft" ionization technique that allows the this compound molecule to be ionized intact, minimizing fragmentation and preserving the molecular ion for analysis. nih.gov

For quantification, tandem mass spectrometry (MS/MS) is the method of choice, often utilizing techniques like selected reaction monitoring (SRM). nih.gov In a typical LC-MS/MS workflow, the first mass spectrometer (Q1) selects the precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound. This ion is then fragmented in a collision cell, and the second mass spectrometer (Q3) monitors for a specific, characteristic fragment ion. eurl-pesticides.eu This two-stage filtering process provides exceptional specificity and sensitivity, enabling the quantification of this compound even at very low concentrations. eurl-pesticides.eumdpi.com The development of methods for the simultaneous quantification of structurally similar compounds, such as homocysteine and folate, using stable isotope-dilution LC-MS/MS, provides a strong precedent for the application of this highly accurate quantification strategy to this compound. nih.gov

Table 1: LC-MS/MS Parameters for N-Formylated Amino Acid Analysis This table is a representative example based on typical parameters for similar analytes.

ParameterTypical Value/ConditionReference
Chromatography ColumnHILIC or C18 Reversed-Phase nih.gov
Mobile Phase AWater with 0.1% Formic Acid eurl-pesticides.eu
Mobile Phase BAcetonitrile with 0.1% Formic Acid eurl-pesticides.eu
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
MS/MS Transition (Precursor > Product ion)Analyte-specific m/z values nih.gov
Internal StandardStable isotope-labeled this compound (e.g., 13C, 15N) nih.gov

Application of Isotopic Labeling and Tracing Strategies for this compound Metabolic Flux Analysis

Isotopic labeling is a powerful technique to trace the metabolic fate of this compound within a biological system. nih.gov This approach involves introducing this compound labeled with stable isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), into cells or organisms. beilstein-journals.orgfrontiersin.org By tracking the incorporation of these heavy isotopes into downstream metabolites using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate the metabolic pathways involving this compound. nih.govfrontiersin.org

Metabolic flux analysis (MFA) with stable isotope labeling allows for the quantification of the rates (fluxes) of metabolic reactions. researchgate.net For instance, by providing ¹³C-labeled this compound, scientists can determine the rate at which it is synthesized, degraded, or converted into other molecules. This is achieved by measuring the isotopic enrichment patterns in related metabolites over time. mdpi.com Such studies have been successfully applied to understand the metabolism of other N-formylated compounds. For example, isotopic labeling with ¹³C- and ¹⁵N-labeled amino acids has been used to determine the incorporation of these precursors into complex natural products, a process that could be adapted to trace the origins of the homoserine and formyl moieties of this compound. beilstein-journals.org Similarly, studies on N⁶-formyllysine have utilized isotopically-labeled formaldehyde (B43269) to pinpoint its origin, demonstrating the power of this technique to uncover biosynthetic sources. mit.edu

Development of In Vitro Reconstitution Systems for this compound Biosynthetic and Degradative Pathways

To study the specific enzymatic reactions involved in the synthesis and breakdown of this compound, researchers are developing in vitro reconstitution systems. researchgate.net These systems involve isolating and purifying the necessary components—such as enzymes, substrates, and cofactors—and combining them in a controlled test-tube environment. researchgate.netmdpi.com This approach allows for the detailed biochemical characterization of individual steps in a metabolic pathway, free from the complexities of the cellular environment.

A prime example of a relevant reconstituted system is the in vitro synthesis of N-formylmethionyl-tRNA (fMet-tRNA), the initiator molecule for protein synthesis in bacteria. google.com These systems have been constructed using purified ribosomes, initiation factors, and the enzyme methionyl-tRNA transformylase, which catalyzes the transfer of a formyl group to methionyl-tRNA. researchgate.netgoogle.com By adapting this methodology, a system could be designed to study the enzymatic formylation of homoserine or a related precursor, allowing for the identification and characterization of the specific formyltransferase involved. Similarly, in vitro systems can be developed to identify and study the enzymes responsible for the degradation of this compound, for example, by monitoring its breakdown upon incubation with cell extracts or purified enzymes. researchgate.net

Spectroscopic and Biophysical Approaches to Study this compound Molecular Interactions

Understanding how this compound interacts with proteins and other biomolecules is crucial for elucidating its biological function. A variety of spectroscopic and biophysical techniques are being employed for this purpose. mdpi.comnih.gov These methods can provide detailed information on binding affinity, kinetics, and the structural changes that occur upon interaction. mdpi.comacs.org

Spectroscopic methods such as Fourier-transform infrared (FTIR) and circular dichroism (CD) spectroscopy can be used to detect conformational changes in a protein upon binding to this compound. measurlabs.comacs.org For example, changes in the amide I and II bands in an FTIR spectrum can indicate alterations in the protein's secondary structure. Fluorescence spectroscopy is another powerful tool; if the target protein has intrinsic fluorescence (e.g., from tryptophan residues), the binding of this compound can quench or enhance this fluorescence, allowing for the determination of binding constants. nih.gov Studies on N-formyl peptides binding to their receptors have successfully used fluorescently labeled peptides to continuously monitor these interactions in real-time. nih.govnih.gov

Biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide quantitative data on binding kinetics and thermodynamics. mdpi.comnih.gov SPR can measure the association (kon) and dissociation (koff) rates of the interaction between this compound and a target protein immobilized on a sensor chip, from which the dissociation constant (KD) can be calculated. nih.gov ITC directly measures the heat released or absorbed during the binding event, providing information on the binding affinity, stoichiometry, and the enthalpic and entropic contributions to the interaction. mdpi.com These techniques have been instrumental in characterizing the interactions of other small molecules and peptides with their protein targets and are directly applicable to the study of this compound. mdpi.com

Table 2: Biophysical Techniques for Studying Molecular Interactions

TechniqueInformation ObtainedExample ApplicationReference
Surface Plasmon Resonance (SPR)Binding kinetics (k_on, k_off), affinity (K_D)Characterizing small molecule-protein interactions nih.gov
Isothermal Titration Calorimetry (ITC)Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Thermodynamic profiling of protein-ligand binding mdpi.com
Circular Dichroism (CD) SpectroscopyChanges in protein secondary structure upon bindingAssessing conformational changes induced by a ligand acs.org
Fluorescence SpectroscopyBinding affinity, conformational changesMonitoring real-time interactions using fluorescent probes nih.gov
Fourier-Transform Infrared (FTIR) SpectroscopyChanges in protein secondary structure and bond vibrationsIdentifying binding sites and interaction-induced structural changes measurlabs.com

Formylhomoserine in Microbial Physiology and Ecology

Intracellular Roles of Formylhomoserine in Bacterial Growth and Metabolism

This compound is a critical intermediate metabolite situated at the crossroads of primary and secondary metabolic pathways in many bacteria. Its primary intracellular significance lies in its role as a precursor in the biosynthesis of N-acyl-homoserine lactones (AHLs), which are key signaling molecules. The synthesis of the homoserine lactone ring, the core structure of all AHLs, is derived from S-adenosylmethionine (SAM), a universal methyl donor involved in numerous metabolic processes. wikipedia.orgfip.org During this biosynthesis, SAM is converted into what will become the homoserine lactone moiety, highlighting a direct link between a central metabolic pathway and cell-to-cell communication.

Precursor MoleculeMetabolic RoleLink to this compound Pathway
S-adenosylmethionine (SAM) Universal methyl group donor; involved in synthesis of polyamines, cysteine, and recycling of methionine.Provides the homoserine lactone ring for AHL synthesis. wikipedia.orgfip.org
Acyl-Carrier Proteins (Acyl-ACPs) Carry fatty acid chains during their synthesis and transfer.Provide the specific acyl side chain that is attached to the homoserine lactone ring. wikipedia.org

Extracellular Communication and Biofilm Formation Mediated by this compound-Derived Autoinducers

This compound is the foundational molecule for the synthesis of N-acyl homoserine lactones (AHLs), a major class of autoinducers used in quorum sensing (QS) by Gram-negative bacteria. wikipedia.orgnih.gov Quorum sensing is a cell-to-cell communication system that allows bacteria to monitor their population density and collectively alter gene expression. nih.govnih.gov This process is mediated by the synthesis and detection of signaling molecules like AHLs.

The synthesis of AHLs is catalyzed by a LuxI-family synthase, which joins an acyl chain from an acyl-carrier protein to the homoserine lactone moiety derived from S-adenosylmethionine. nih.gov These AHL molecules can diffuse across the cell membrane. wikipedia.org As the bacterial population grows, AHLs accumulate in the extracellular environment. Once a threshold concentration is reached, these autoinducers bind to and activate a cognate LuxR-type transcriptional regulator. nih.govnih.gov This activation triggers the expression of specific target genes across the population.

One of the most significant behaviors regulated by this system is biofilm formation. fip.orgmdpi.com Biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances. nih.gov The formation of a biofilm is a complex process involving initial attachment to a surface, microcolony formation, maturation into a complex three-dimensional structure, and eventual dispersal. nih.govnih.gov AHL-mediated quorum sensing is crucial in all stages of this development, regulating genes responsible for adhesion, matrix production, and structural integrity of the biofilm. nih.govmdpi.com For example, in Pseudomonas aeruginosa, the QS system controls the production of virulence factors and is essential for the proper development of biofilms. nih.gov

Autoinducer (Example)Producing Bacterium (Example)Regulated Phenotype
N-(3-oxohexanoyl)-homoserine lactoneVibrio fischeriBioluminescence, Biofilm formation wikipedia.org
N-(3-oxododecanoyl)-homoserine lactonePseudomonas aeruginosaVirulence factor production, Biofilm maturation nih.gov
N-butyryl-homoserine lactonePseudomonas aeruginosaVirulence, Biofilm formation nih.gov

This compound's Contribution to Microbial Adaptation and Environmental Interactions

The capacity to synthesize this compound-derived signaling molecules is a powerful tool for microbial adaptation. It enables bacteria to collectively respond to fluctuating environmental conditions and interact with other organisms, including hosts. frontiersin.orgnih.gov By coordinating gene expression, quorum sensing allows a bacterial population to function as a multicellular entity, mounting a unified response to environmental stressors that would be ineffective if undertaken by individual cells. nih.gov

This coordinated behavior is critical for survival in diverse and often hostile environments. For instance, in pathogenic bacteria, the production of virulence factors is often tightly controlled by quorum sensing to ensure they are only expressed when the bacterial population is large enough to overwhelm the host's immune defenses. nih.gov This prevents a premature immune response that could clear the infection before it is established.

Furthermore, quorum sensing facilitates adaptation to various stresses, such as nutrient limitation or exposure to antimicrobial agents. nih.govnih.gov Biofilms, whose formation is regulated by these pathways, provide a protected niche where bacteria exhibit increased tolerance to antibiotics and host immune responses. nih.gov The ability to switch between a free-living (planktonic) state and a protected biofilm state is a key adaptive strategy mediated by this compound-derived signals. nih.gov This phenotypic plasticity allows bacteria to persist in challenging environments and colonize new niches effectively.

Biotechnological Potential of Microbial this compound Pathways

The central role of this compound-derived autoinducers in controlling bacterial behaviors, particularly virulence and biofilm formation, makes their biosynthetic pathways attractive targets for biotechnological applications. nih.gov Strategies aimed at manipulating these pathways generally fall into two categories: inhibition (quorum quenching) and engineered applications.

Quorum Quenching: This approach seeks to disrupt bacterial communication to control infections and biofilm-related problems. By interfering with the synthesis or reception of AHL signals, it may be possible to attenuate bacterial virulence without killing the cells, which could reduce the selective pressure for developing resistance. beilstein-journals.org

Inhibition of Synthesis: Developing molecules that block LuxI-type synthases can prevent the production of AHLs.

Signal Degradation: Using enzymes like AHL lactonases or acylases that degrade the signaling molecules, rendering them inactive. wikipedia.org

Receptor Antagonism: Creating non-native AHL analogues that bind to LuxR-type receptors without activating them, thereby blocking the signal transduction pathway. beilstein-journals.orgnih.gov

Engineered Applications: The microbial pathways for producing this compound and its derivatives can be harnessed for synthetic biology and industrial purposes.

Biosynthesis of Novel Compounds: The enzymes involved in the this compound pathway, particularly the promiscuous methyltransferases and synthases, can be engineered to accept non-native substrates. nih.gov This could lead to the production of novel bioactive molecules or specialty chemicals.

Development of Biosensors: Engineering bacteria with specific LuxR-type receptors and reporter genes (e.g., for fluorescence or color production) allows for the creation of sensitive whole-cell biosensors. These can be designed to detect the presence of specific AHLs in environmental or clinical samples.

Biotechnological StrategyMechanismPotential Application
Quorum Quenching Disruption of AHL synthesis, signal degradation, or receptor binding.Anti-infective therapies, prevention of biofouling on industrial surfaces.
Synthetic Biology Engineering enzymes in the pathway to produce new molecules.Production of specialty chemicals, novel pharmaceuticals.
Biosensors Using AHL receptor-reporter systems to detect specific molecules.Environmental monitoring, medical diagnostics.

Future Directions and Interdisciplinary Perspectives in Formylhomoserine Research

Integration of Omics Data for Systems-Level Understanding of Formylhomoserine Networks

A comprehensive, systems-level understanding of the roles and regulation of this compound requires the integration of multiple high-throughput "omics" datasets. frontiersin.orgnih.gov A systems biology approach, which combines computational and mathematical modeling with large-scale data generation, is essential for deciphering the complex interactions within biological systems. wikipedia.org By merging data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct detailed models of the metabolic networks in which this compound participates. mdpi.commdpi.com

This integrative approach allows for the elucidation of how genetic variations (genomics) influence gene expression (transcriptomics), which in turn affects protein levels (proteomics) and, ultimately, the concentration of metabolites like this compound (metabolomics). diva-portal.org Tools such as NetworkAnalyst and MetaBridge can be used to integrate transcriptomic, proteomic, and metabolomic data into protein-protein interaction networks, providing a holistic view of the cellular machinery. frontiersin.org For instance, the INTEGRATE pipeline uses constraint-based stoichiometric models to combine metabolomics and transcriptomics data, enabling the distinction between metabolic regulation at the gene expression level versus the metabolite interaction level. plos.org

The application of multi-omics strategies can help identify previously unknown connections between this compound and other cellular processes. mdpi.comfrontiersin.org By analyzing how the levels of this compound correlate with changes across different omics layers under various conditions, researchers can generate new hypotheses about its function and regulation.

Table 1: Application of Omics Technologies to this compound Research

Omics Technology Data Generated Potential Application to this compound Research
Genomics Complete DNA sequence and genetic variations. Identify genes involved in this compound synthesis, degradation, and transport. Correlate genetic polymorphisms with variations in this compound levels.
Transcriptomics Levels of all messenger RNA (mRNA) transcripts. Determine how the expression of genes related to the this compound pathway is regulated under different environmental or genetic conditions. mdpi.com
Proteomics Abundance, modifications, and interactions of proteins. Quantify the levels of enzymes directly involved in the this compound pathway and identify post-translational modifications that may regulate their activity. diva-portal.org
Metabolomics Global profile of all metabolites in a sample. nih.gov Directly measure this compound concentrations and identify correlations with other metabolites, revealing its position and influence within the broader metabolic network. diva-portal.org

| Fluxomics | Rates of metabolic reactions (fluxes) within a network. mdpi.com | Quantify the flow of carbon through the this compound pathway, providing a dynamic view of its synthesis and consumption rates. wikipedia.orgmdpi.com |

Exploring Undiscovered Roles of this compound in Complex Biological Processes

While this compound is recognized as a metabolic intermediate, its potential involvement in broader biological processes remains largely unexplored. wikipedia.org Metabolic intermediates can have significant signaling and regulatory functions, acting as allosteric regulators of enzymes or even as ligands for receptors. wikipedia.orgnih.gov The future of this compound research lies in investigating these potential "moonlighting" functions.

One area of interest is its potential role in cell-to-cell communication. Its structural precursor, L-homoserine, is a key component of N-acyl-L-homoserine lactones (AHLs), which are well-known quorum-sensing molecules in Gram-negative bacteria. It is conceivable that this compound itself, or a derivative, could participate in signaling pathways. Furthermore, studies have shown that L-homoserine can be toxic to microorganisms like Escherichia coli, suggesting that its derivatives, including this compound, could have uncharacterized biological activities. frontiersin.org

Research could also focus on its role within complex metabolic networks where fleeting, chiral intermediates can play crucial roles in determining the efficiency and selectivity of enzymatic reactions. acs.org Even short-lived intermediates can be pivotal in metabolic regulation and biosynthesis. acs.org Proteomic and metabolomic approaches have been instrumental in identifying novel roles for previously known molecules. nih.gov For example, proteomic analysis identified Cathepsin D as a potential biomarker for insulin (B600854) resistance, a function that was previously unknown. nih.gov Similar untargeted approaches could reveal unexpected connections between this compound and various physiological or pathological states.

Engineering Microorganisms for Directed this compound Production or Modulation

The industrial production of amino acids and their derivatives through microbial fermentation is a cornerstone of biotechnology. researchgate.netportlandpress.com There is growing interest in engineering microorganisms like Escherichia coli and Corynebacterium glutamicum for the efficient production of L-homoserine, the direct precursor to this compound. acs.orgnih.gov These established metabolic engineering strategies provide a robust foundation for the directed production of this compound.

The core strategies for boosting L-homoserine production involve a "pull-push-block" approach. asm.org This includes:

Blocking competing pathways: Deleting genes such as metA (homoserine O-succinyltransferase) and thrB (homoserine kinase) prevents the conversion of L-homoserine into methionine and threonine, respectively, thus channeling metabolic flux towards L-homoserine accumulation. acs.orgasm.org

Overexpressing key enzymes: Increasing the expression of enzymes in the biosynthetic pathway, such as feedback-resistant variants of aspartokinase (thrA), enhances the conversion of precursors into L-homoserine. acs.orgasm.org

Enhancing precursor supply: Engineering central carbon metabolism to increase the availability of precursors like oxaloacetate and the cofactor NADPH is crucial for high-yield production. acs.orgasm.org

Modifying transport systems: Overexpressing exporter proteins can facilitate the secretion of the target product out of the cell, reducing potential feedback inhibition and toxicity. acs.org

To achieve directed production of this compound, an additional enzymatic step would be required: the formylation of L-homoserine. This would necessitate the identification and introduction of a suitable formyltransferase enzyme into an L-homoserine overproducing strain.

Table 2: Key Genetic Engineering Strategies for Enhancing the L-Homoserine Pathway

Strategy Target Gene(s) Host Organism Intended Effect Reference
Block Degradation Pathway ΔthrB E. coli Prevents conversion of L-homoserine to L-threonine. asm.org
Block Competing Pathway ΔmetA E. coli Prevents conversion of L-homoserine to O-succinyl-L-homoserine. asm.org
Overexpress Key Enzyme thrA (feedback resistant) E. coli Increases flux towards L-homoserine from L-aspartate. asm.org
Enhance Precursor Supply Overexpress pyc (pyruvate carboxylase) E. coli Increases the pool of oxaloacetate, a key precursor. asm.org
Repress Competing Genes CRISPRi of pgi, pck, pyk C. glutamicum Redirects carbon flux towards amino acid synthesis. acs.org

| Enhance Export | Overexpress rhtA | E. coli | Increases efflux of L-homoserine from the cell. | nih.gov |

Novel Computational and Synthetic Biology Approaches to this compound Biology

Advances in computational modeling and synthetic biology are revolutionizing metabolic engineering. nih.govmdpi.com These tools offer powerful new ways to design, build, and optimize biological systems for the production of compounds like this compound. nih.govcam.ac.uknih.gov

Computational modeling allows for the in silico design and simulation of metabolic pathways before they are constructed in the lab. mdpi.combiorxiv.org Flux Balance Analysis (FBA) is a widely used computational method to predict metabolic fluxes and identify gene knockout or overexpression targets that would maximize the production of a desired compound. wikipedia.orgnumberanalytics.comnih.govbiouml.orgnilssonlab.seprotocols.io By creating genome-scale metabolic models, researchers can simulate the effects of various genetic modifications and optimize pathways for this compound production. wikipedia.orgmdpi.com

Synthetic biology provides the tools to implement these computational designs with high precision. Key approaches include:

Standardized Genetic Parts: Using well-characterized promoters, ribosome binding sites (RBS), and terminators allows for predictable and tunable expression of pathway enzymes. cam.ac.uk

CRISPR-based Tools: CRISPR interference (CRISPRi) enables precise and multiplexed repression of competing genes without permanent genomic alterations, facilitating rapid prototyping of engineered strains. acs.orgresearchgate.net

Synthetic Gene Circuits: The design of genetic circuits, such as biosensor-based feedback loops, can enable dynamic control over metabolic pathways. royalsocietypublishing.orgportlandpress.comfrontiersin.orgucsd.edu For example, a circuit could be designed to sense an intermediate metabolite and adjust enzyme expression in real-time to maintain optimal flux and prevent the buildup of toxic intermediates.

The synergy between computational design and synthetic biology implementation will accelerate the development of microbial cell factories for the efficient and controlled production of this compound, opening new avenues for both fundamental research and industrial application.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.